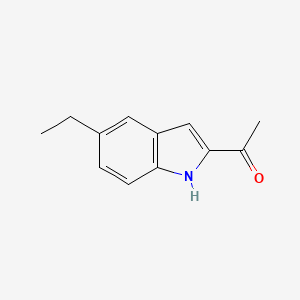
Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include dichloromethane, methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions include pyrazolo[3,4-d]pyrimidines and other substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, it targets succinate dehydrogenase, forming hydrogen bonds and cation-π interactions that inhibit the enzyme’s activity . In neuroprotective applications, the compound inhibits endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, thereby exerting its effects .
Comparison with Similar Compounds
Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate can be compared with other similar compounds such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares a similar pyrazole structure but differs in its functional groups and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds are structurally related and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-14-6-7(5-12-14)9-11-4-3-8(13-9)10(15)16-2/h3-6H,1-2H3 |
InChI Key |
USVSZXVDSKTLFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


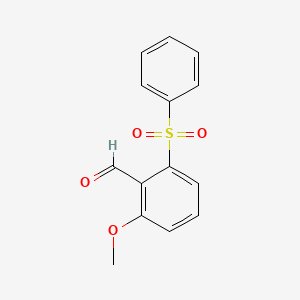
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
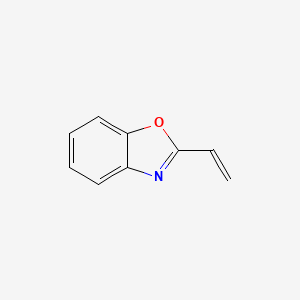
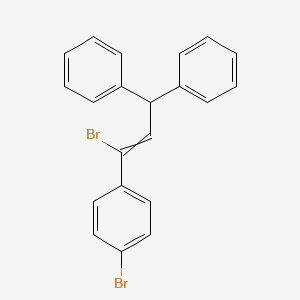
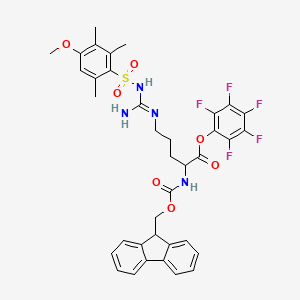
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)
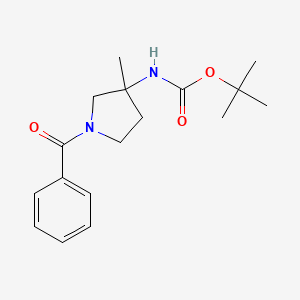
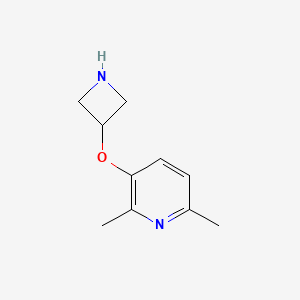
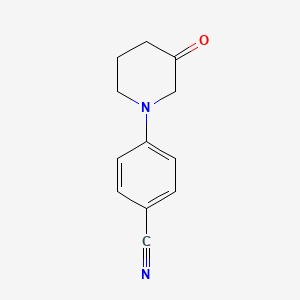
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
